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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253

CAS Number: 157652-31-8
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methylbenzoic
acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other
specialty chemicals. This document collates available physicochemical data, outlines a general
synthetic approach, and discusses its applications in research and development.

Physicochemical Properties

3,4-Difluoro-2-methylbenzoic acid is a white to pale-yellow or gray powder under standard
conditions.[1] A summary of its key physicochemical properties is presented in the table below.
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Property Value Reference
Molecular Formula CsHeF202 [1112][3]
Molecular Weight 172.13 g/mol [11[2][3]
Melting Point 152-156 °C [2]

Boiling Point 268 °C at 760 mmHg [2]

Density 1.359 g/cm3 [2]
Solubility Insoluble in water [2]

) White to Pale-yellow or Gray
Physical Form
Powder

[1]

Storage Temperature Room Temperature

[1]

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of 3,4-Difluoro-2-

methylbenzoic acid is not readily available in the public domain, a general synthetic route has

been described. The most commonly cited method involves the carboxylation of 2,3-

difluorotoluene.

A plausible reaction scheme is the Friedel-Crafts acylation of 2,3-difluorotoluene with a

carboxylating agent such as phosgene or oxalyl chloride, followed by hydrolysis, or more

directly through a reaction with carbon dioxide in the presence of a strong Lewis acid catalyst

like anhydrous aluminum trichloride.

General Experimental Workflow for Carboxylation:

1. Add reagents _( Reaction Vessel | 2. Reaction _( Quenching | 3. Work-up .
i Solvent Extraction
(Inert Atmosphere) (Ice/Acid)

3,4-Difluoro-2-methylbenzoic acid

Click to download full resolution via product page

A general workflow for the synthesis of 3,4-Difluoro-2-methylbenzoic acid.
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Disclaimer: This is a generalized workflow. Specific reaction conditions, such as temperature,
pressure, reaction time, and purification methods, would need to be optimized for this particular
synthesis.

Spectroscopic Data

At the time of this report, specific experimental spectroscopic data (NMR, IR, Mass
Spectrometry) for 3,4-Difluoro-2-methylbenzoic acid (CAS 157652-31-8) is not available in
peer-reviewed literature or major chemical databases. The information below is based on
predicted data and analysis of closely related fluorinated benzoic acid analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group
protons, and signals in the aromatic region for the two aromatic protons. The chemical shifts
and coupling patterns of the aromatic protons will be influenced by the fluorine and
carboxylic acid substituents.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the
carboxylic acid carbon, and the eight aromatic carbons. The carbon atoms directly bonded to
fluorine will exhibit characteristic splitting patterns.

e 1F NMR: The fluorine NMR is a crucial technique for characterizing this molecule. It is
expected to show two distinct signals for the two non-equivalent fluorine atoms on the
aromatic ring. The chemical shifts and coupling constants will be indicative of their positions
relative to the other substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following
functional groups:

e Abroad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm~1.

e Astrong C=0 stretch from the carbonyl group of the carboxylic acid, expected around 1700
cm~L,
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e C-F stretching vibrations, typically found in the 1100-1300 cm~* region.
e C-H stretching and bending vibrations for the methyl and aromatic groups.
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight
of the compound (172.13 g/mol ). Fragmentation patterns would likely involve the loss of the
carboxylic acid group and potentially other fragments related to the substituted aromatic ring.

Applications in Research and Drug Development

3,4-Difluoro-2-methylbenzoic acid is primarily utilized as a key building block and
intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical
and agrochemical industries.[2][4][5] The presence of the difluoro-methyl-substituted phenyl
ring can impart desirable properties to the final products, such as enhanced metabolic stability,
increased binding affinity to biological targets, and improved bioavailability.[5][6]

Role as a Synthetic Intermediate:

Intermediate for API synthesis »

3,4-Difluoro-2-methylbenzoic acid Building block for pesticides P Agrochemicals
Precursor for novel dyes > Dyestuffs

Click to download full resolution via product page

Applications of 3,4-Difluoro-2-methylbenzoic acid as a chemical intermediate.

While specific examples of commercial drugs or agrochemicals derived from this exact isomer
are not prominently disclosed, the general class of fluorinated benzoic acids is crucial in the
development of various therapeutic agents and crop protection products.
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Biological Activity and Signaling Pathways

There is currently no available information on the intrinsic biological activity of 3,4-Difluoro-2-
methylbenzoic acid or its direct involvement in any specific signaling pathways. Its
significance in a biological context is primarily as a structural motif incorporated into larger,
pharmacologically active molecules. The biological effects of compounds synthesized from this
intermediate would be dependent on the final molecular structure and its interaction with
specific biological targets.

Conclusion

3,4-Difluoro-2-methylbenzoic acid is a valuable chemical intermediate with significant
potential in the development of new pharmaceuticals and agrochemicals. While detailed
experimental protocols and comprehensive spectroscopic data are not yet publicly available,
the foundational physicochemical properties and its role as a synthetic building block are
established. Further research and publication of detailed experimental procedures and
analytical data would greatly benefit the scientific community by facilitating its broader
application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b130253#3-4-difluoro-2-methylbenzoic-acid-cas-
number-157652-31-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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